molecular formula C13H16BrNO4 B2357017 (5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396811-36-1

(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2357017
CAS No.: 1396811-36-1
M. Wt: 330.178
InChI Key: REJIZIZEPJZRBU-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a useful research compound. Its molecular formula is C13H16BrNO4 and its molecular weight is 330.178. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

A study detailed the synthesis and antioxidant properties of bromophenol derivatives, including natural products, by bromination of certain precursors. These derivatives displayed effective antioxidant power, indicating potential applications in designing antioxidant agents or studying oxidative stress-related biological processes (Balaydın et al., 2010).

Novel Synthetic Pathways

Research on the preparation of cyclopentanoid natural products revealed versatile synthetic intermediates, demonstrating methodologies that could be applied in the synthesis of complex organic molecules, potentially including compounds similar to the query compound (Elliott et al., 1981).

Photochemical Transformations

A novel photochemical transformation was explored, yielding β-lactam compounds from a specific benzoxazine derivative. This indicates the potential for photochemical methods to generate complex structures, which may extend to the synthesis or modification of the compound (Marubayashi et al., 1992).

Properties

IUPAC Name

(5-bromofuran-2-yl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-12(2)17-7-13(8-18-12)5-15(6-13)11(16)9-3-4-10(14)19-9/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJIZIZEPJZRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=C(O3)Br)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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